

# "1-Bromo-2-iodo-4-nitrobenzene CAS number and molecular structure"

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## Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577

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## Technical Guide: 1-Bromo-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Bromo-2-iodo-4-nitrobenzene** is a halogenated nitroaromatic compound with the chemical formula  $C_6H_3BrINO_2$ . Its structure, featuring a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple reactive sites—the electron-withdrawing nitro group that can be reduced to an amine, and two different halogen atoms that can participate in various coupling and substitution reactions—offers a versatile platform for the synthesis of more complex molecules. This guide provides a summary of its chemical properties, a plausible synthetic route, and an overview of the general applications of this class of compounds in research and development.

### Molecular Structure and Identification

The core structure of **1-Bromo-2-iodo-4-nitrobenzene** consists of a benzene ring with substituents at positions 1, 2, and 4.

Molecular Structure:

Caption: Molecular structure of **1-Bromo-2-iodo-4-nitrobenzene**.

## Physicochemical Properties

While specific experimental data for **1-Bromo-2-iodo-4-nitrobenzene** is limited, the following table summarizes its key identifiers and some reported physical properties. For comparison, data for a closely related isomer, 1-Bromo-4-iodo-2-nitrobenzene, is also included.

Property	1-Bromo-2-iodo-4-nitrobenzene	1-Bromo-4-iodo-2-nitrobenzene (Isomer for reference)
CAS Number	63037-63-8	713512-18-6[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrINO <sub>2</sub>	C <sub>6</sub> H <sub>3</sub> BrINO <sub>2</sub> [1]
Molecular Weight	327.90 g/mol	327.90 g/mol [1]
IUPAC Name	1-bromo-2-iodo-4-nitrobenzene	1-bromo-4-iodo-2-nitrobenzene
SMILES	O=--INVALID-LINK-- c1ccc(Br)c(I)c1	O=--INVALID-LINK-- c1cc(I)ccc1Br
Melting Point	84-87 °C	Not available
Boiling Point	~330 °C (at 760 mmHg)	296.8±20.0 °C at 760 mmHg[2]
Solubility	Likely insoluble in water; soluble in common organic solvents.	Not available

## Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **1-Bromo-2-iodo-4-nitrobenzene** is not readily available in the surveyed literature. However, a plausible synthetic route can be adapted from the established synthesis of the related isomer, 1-Bromo-4-iodo-2-nitrobenzene, which utilizes a Sandmeyer-type reaction.[3] The proposed starting material for **1-Bromo-2-iodo-4-nitrobenzene** would be 3-iodo-4-nitroaniline.

## Proposed Synthesis of 1-Bromo-2-iodo-4-nitrobenzene

Step 1: Diazotization of 3-iodo-4-nitroaniline

- In a reaction vessel, dissolve 3-iodo-4-nitroaniline in a mixture of concentrated sulfuric acid and water.
- Cool the mixture to approximately 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the low temperature. This will form the corresponding diazonium salt.

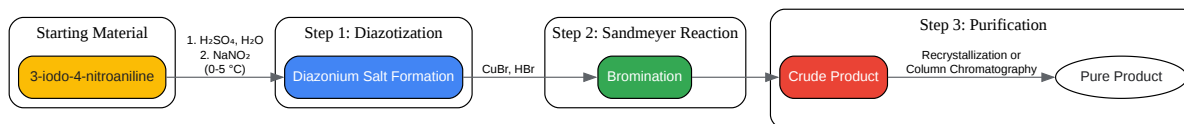
#### Step 2: Sandmeyer Reaction

- In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid (HBr).
- Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuBr/HBr solution. Nitrogen gas will evolve.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.

#### Step 3: Isolation and Purification

- The crude product can be isolated by extraction with a suitable organic solvent, such as dichloromethane or diethyl ether.
- The organic layer should be washed with water and brine, then dried over an anhydrous salt like sodium sulfate.
- The solvent is then removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure **1-Bromo-2-iodo-4-nitrobenzene**.

## Synthesis Workflow Diagram



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## References

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